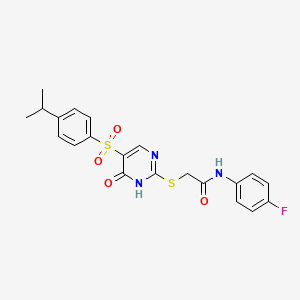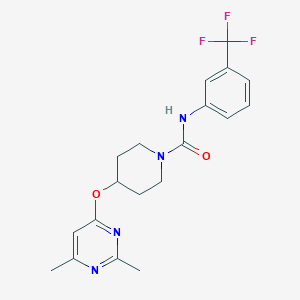
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H21F3N4O2 and its molecular weight is 394.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has been conducted on the efficient synthesis of novel chemical structures that could be related to the compound . For instance, the study by Vijayakumar, Karthikeyan, and Sarveswari (2014) outlines a synthesis process for pyridopyrimidines, which are structurally related to the target compound, indicating the interest in developing new synthetic methods for complex molecules with potential applications in materials science, chemistry, and pharmacology (V. Vijayakumar, P. Karthikeyan, & S. Sarveswari, 2014).
Anticancer and Anti-angiogenic Activities
Compounds with a pyrimidine base have been investigated for their anticancer properties. Kambappa et al. (2017) synthesized and characterized a series of novel piperidine-carboxamide derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy (Vinaya Kambappa et al., 2017). This research indicates that structurally similar compounds could also exhibit significant biological activity, warranting further investigation into their potential therapeutic uses.
Metabolic Studies
The metabolism of related compounds in biological systems has also been a subject of study. For example, Gong et al. (2010) focused on flumatinib, a tyrosine kinase inhibitor with a complex structure, including a pyrimidine ring similar to the target compound, to understand its metabolic pathways in chronic myelogenous leukemia patients. This study highlights the importance of metabolic profiling in drug development and the potential of related compounds in the treatment of specific cancers (Aishen Gong et al., 2010).
Antimicrobial Activity
Derivatives of pyrimidine have been explored for their antimicrobial properties as well. The synthesis and evaluation of dithiocarbamate derivatives by Yurttaş et al. (2016) demonstrated significant antimicrobial activity against a range of microorganisms (L. Yurttaş et al., 2016). This suggests that compounds with similar structural features could be promising candidates for developing new antimicrobial agents.
Catalytic Applications
The use of pyrimidine derivatives in catalysis has been another area of interest. Bumagin et al. (2019) discussed the synthesis of bimetallic composite catalysts for the Suzuki reaction in aqueous media, using a ligand derived from a pyrimidine compound, showcasing the utility of such compounds in facilitating chemical reactions (N. A. Bumagin et al., 2019). This highlights the versatility of pyrimidine-based compounds in both biological and chemical applications.
Propiedades
IUPAC Name |
4-(2,6-dimethylpyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-12-10-17(24-13(2)23-12)28-16-6-8-26(9-7-16)18(27)25-15-5-3-4-14(11-15)19(20,21)22/h3-5,10-11,16H,6-9H2,1-2H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJVHGDJYOBWGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyclopentyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2397636.png)
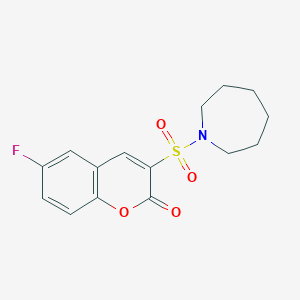

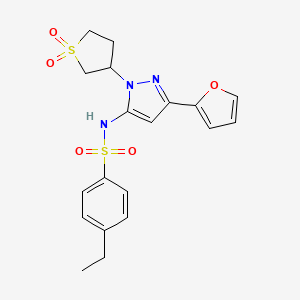
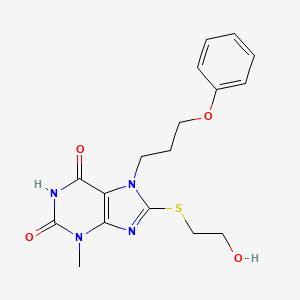
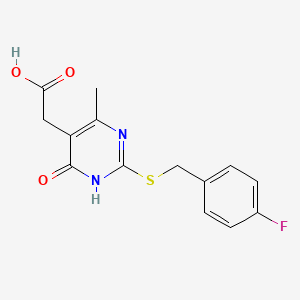
![N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397644.png)
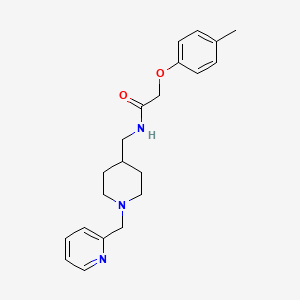
![N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397646.png)
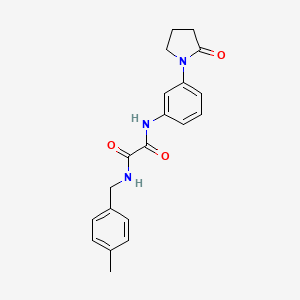
![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2397652.png)
